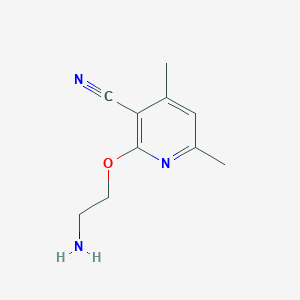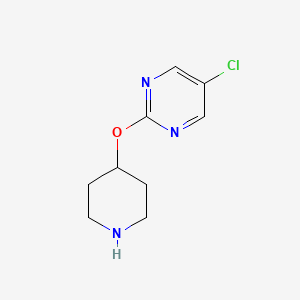
5-Chlor-2-(Piperidin-4-yloxy)pyrimidin
Übersicht
Beschreibung
Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and a piperidin-4-yloxy group at the 2-position
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It serves as a probe in the investigation of biological pathways and molecular interactions.
Industrial Applications: The compound is utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of the compound 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
5-Chloro-2-(piperidin-4-yloxy)pyrimidine acts as an agonist for the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the GPR119 receptor, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine stimulates the receptor, leading to a series of reactions within the cell .
Biochemical Pathways
Upon activation of the GPR119 receptor by 5-Chloro-2-(piperidin-4-yloxy)pyrimidine, two major biochemical pathways are affected. First, it stimulates glucose-dependent insulin release by direct action in the pancreas . Second, it promotes secretion of the incretin GLP-1 (Glucagon-like peptide-1) by action in the gastrointestinal tract . These pathways play a crucial role in the regulation of blood glucose levels.
Result of Action
The action of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine results in the stimulation of insulin release and incretin secretion, which in turn helps in the regulation of blood glucose levels . This makes it a potential candidate for the treatment of type 2 diabetes .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-(piperidin-4-yloxy)pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate signaling pathways that are crucial for cell proliferation and differentiation . Additionally, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-(piperidin-4-yloxy)pyrimidine remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, toxic or adverse effects can be observed, including disruptions in cellular homeostasis and potential toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
5-Chloro-2-(piperidin-4-yloxy)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and alter the flow of metabolic intermediates, leading to changes in cellular metabolism . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in biochemical research.
Transport and Distribution
Within cells and tissues, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- typically involves the reaction of 5-chloropyrimidine with piperidin-4-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of piperidin-4-ol attacks the 2-position of the pyrimidine ring, displacing the chlorine atom.
Industrial Production Methods
In an industrial setting, the production of Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K₂CO₃) in solvents like ethanol or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while coupling reactions can produce biaryl or heteroaryl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-(piperidin-4-yloxy)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Piperidin-4-yloxy)pyrimidine: Lacks the chlorine atom at the 5-position.
5-Chloro-2-(morpholin-4-yloxy)pyrimidine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- is unique due to the presence of both the chlorine atom and the piperidin-4-yloxy group, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile building block in medicinal chemistry and other research areas.
Eigenschaften
IUPAC Name |
5-chloro-2-piperidin-4-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKOMXLKZHVIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278813 | |
| Record name | 5-Chloro-2-(4-piperidinyloxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211588-93-0 | |
| Record name | 5-Chloro-2-(4-piperidinyloxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(4-piperidinyloxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B1650797.png)
![2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1650799.png)
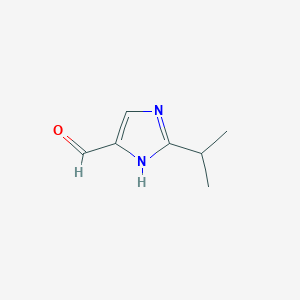
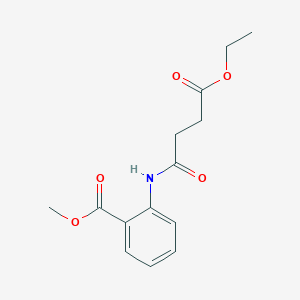
![4-chloro-N-{4-chloro-2-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl}benzamide](/img/structure/B1650803.png)
![N-{4-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl}-2-furamide](/img/structure/B1650804.png)
![4-{[2-(3-chlorophenyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}-N-(3,5-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B1650805.png)

![(3As,4R,6aR)-4-[[tert-butyl(dimethyl)silyl]oxymethoxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-thieno[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B1650808.png)
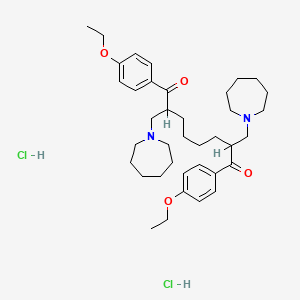
![N-(3-(methylthio)phenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B1650812.png)
![5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1650816.png)
![2-[(Trifluoromethoxy)methyl]piperidine](/img/structure/B1650818.png)
